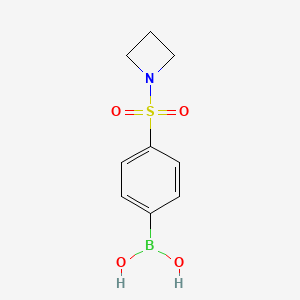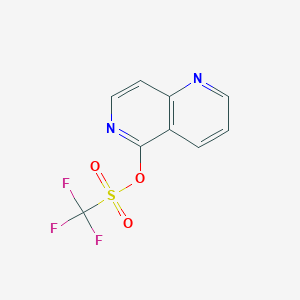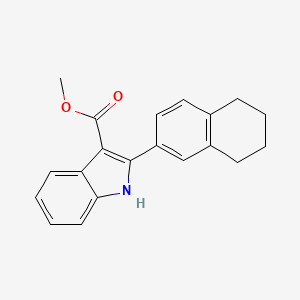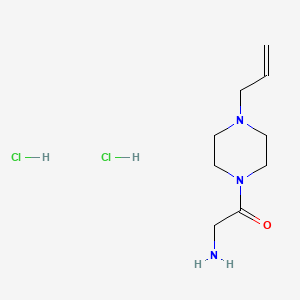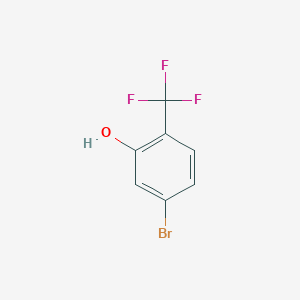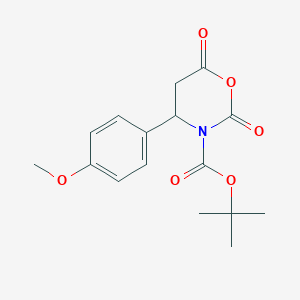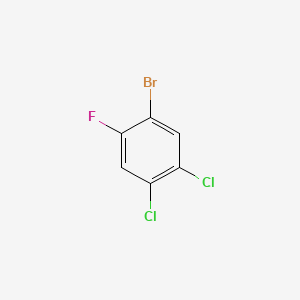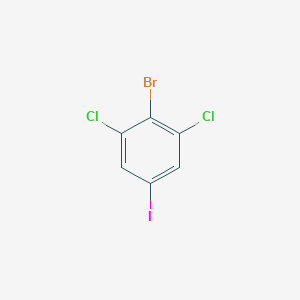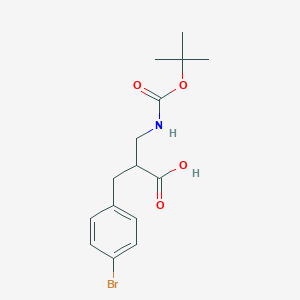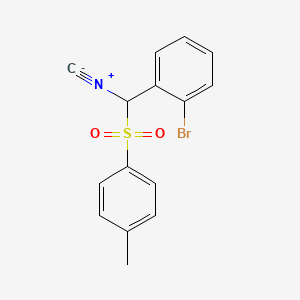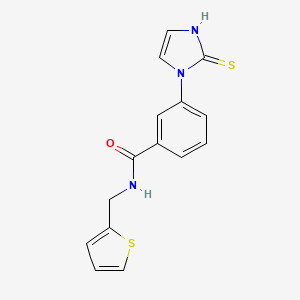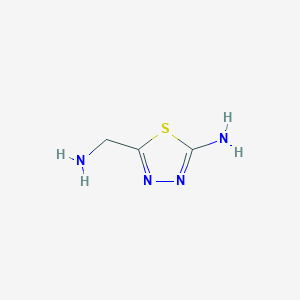![molecular formula C14H14ClN B1520746 9-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene hydrochloride CAS No. 32372-86-4](/img/structure/B1520746.png)
9-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene hydrochloride
Vue d'ensemble
Description
9-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene hydrochloride, also known as 9-Aza-TPH, is a synthetic organic compound that has recently gained attention in the scientific community due to its potential applications in various fields. 9-Aza-TPH is a tricyclic hydrocarbon that has a unique structure and properties, which makes it an interesting compound to study.
Applications De Recherche Scientifique
Below, I provide an overview of research related to complex organic compounds and their applications, focusing on synthesis, structural analysis, and potential applications in different fields. This information should serve as a proxy to understand the kind of scientific exploration and application complex compounds like the one mentioned might have.
Synthesis and Structural Properties
Research on complex organic compounds, such as cyclotriphosphazenes, highlights the synthesis and structural modification to tailor physical and chemical properties. For instance, cyclotriphosphazene compounds are investigated for their flame retardancy and dielectric properties, demonstrating their potential in material science and engineering applications (Usri, Jamain, & Makmud, 2021). These compounds show excellent flame-retardant characteristics due to the presence of phosphorus and nitrogen, alongside low toxicity and minimal smoke production.
Environmental Applications
The study and modification of organic compounds extend to environmental applications, such as pollutant removal and bioremediation. For example, the microbial-mediated bioremediation of hexachlorocyclohexane (lindane), a persistent organic pollutant, demonstrates the use of microorganisms to degrade complex pollutants (Boudh, Tiwari, & Singh, 2017). This research highlights the potential for employing biological systems to address environmental contamination by complex organic compounds.
Pharmaceutical Applications
Complex organic compounds often serve as key intermediates or active pharmaceutical ingredients (APIs). The exploration of acyclic nucleoside phosphonate analogues, for instance, showcases the broad-spectrum antiviral activity of these compounds against a variety of DNA and RNA viruses, underscoring their significance in developing antiviral therapies (Naesens, Snoeck, Andrei, Balzarini, Neyts, & De Clercq, 1997).
Material Science
In material science, the synthesis and application of complex organic compounds are crucial for developing new materials with desired properties. The review on 1-methylcyclopropene (1-MCP) illustrates its role in inhibiting ethylene action in fruits, vegetables, and floriculture crops, indicating its importance in post-harvest technology and agriculture (Blankenship & Dole, 2003).
Propriétés
IUPAC Name |
6,7-dihydro-5H-benzo[d][2]benzazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N.ClH/c1-3-7-13-11(5-1)9-15-10-12-6-2-4-8-14(12)13;/h1-8,15H,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAMRLZIEKUCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1520664.png)
